1-(4-(Pyridin-3-yl)phenyl)ethanone CAS 90395-45-2 properties
1-(4-(Pyridin-3-yl)phenyl)ethanone CAS 90395-45-2 properties
An In-depth Technical Guide to 1-(4-(Pyridin-3-yl)phenyl)ethanone (CAS 90395-45-2)
Introduction: A Versatile Heterocyclic Ketone Scaffold
1-(4-(Pyridin-3-yl)phenyl)ethanone, registered under CAS Number 90395-45-2, is a biaryl ketone of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked to an acetophenone moiety, provides a unique combination of chemical functionalities. The presence of the basic pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the ketone group serves as a versatile handle for a wide array of chemical transformations.
This combination makes 1-(4-(Pyridin-3-yl)phenyl)ethanone a valuable building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.[1] Its structural motifs are found in molecules designed to interact with various biological targets. For instance, structurally related compounds are known to be key intermediates in the synthesis of COX-2 inhibitors, highlighting the scaffold's relevance in the development of anti-inflammatory agents.[2][3] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, spectral analysis, and safety considerations for researchers and drug development professionals.
Physicochemical & Structural Properties
The fundamental properties of 1-(4-(Pyridin-3-yl)phenyl)ethanone are summarized below. It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated location with the container tightly sealed to prevent degradation.[4][5][6]
| Property | Value | Source(s) |
| CAS Number | 90395-45-2 | [6][7] |
| Molecular Formula | C₁₃H₁₁NO | [6][8] |
| Molecular Weight | 197.24 g/mol | [6][7] |
| IUPAC Name | 1-[4-(pyridin-3-yl)phenyl]ethanone | [7] |
| Physical Form | Solid | [7] |
| Purity (Typical) | ≥95% | [7][8] |
| Melting Point | Data not available. Estimated ~95-105 °C based on analogs. | [5][9] |
| Storage Temperature | Room Temperature, in a dry environment | [6] |
| InChI Key | YDAFIGBEEBFUKV-UHFFFAOYSA-N | [7][8] |
Spectral Data Analysis (Predicted)
³H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for both the pyridinyl and the phenyl protons, in addition to the characteristic methyl singlet.
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Pyridinyl Protons (4H): These will appear in the downfield region (δ 8.5-9.2 ppm and δ 7.4-8.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. The proton at the C2 position of the pyridine ring is expected to be the most deshielded, appearing as a doublet or doublet of doublets.
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Phenyl Protons (4H): The protons on the acetophenone ring will appear as two distinct doublets in the aromatic region (δ 7.7-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methyl Protons (3H): A sharp singlet corresponding to the acetyl methyl group is expected around δ 2.6 ppm.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 13 carbons in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 197-198 ppm.[1]
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Aromatic Carbons (11C): The signals for the 11 aromatic carbons (5 from the pyridine ring and 6 from the phenyl ring) will appear in the δ 120-155 ppm region. The carbon atoms adjacent to the nitrogen in the pyridine ring will be the most downfield among the pyridine carbons.[1]
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Methyl Carbon (CH₃): The acetyl methyl carbon will show a signal in the aliphatic region, typically around δ 26-27 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the ketone carbonyl group.
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C=O Stretch: A strong, sharp peak is expected in the range of 1680-1690 cm⁻¹, typical for an aryl ketone.
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C=C and C=N Stretches: Aromatic and pyridine ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-H Bending: Aromatic C-H out-of-plane bending vibrations will be observed in the 700-900 cm⁻¹ region, providing information about the substitution patterns of the aromatic rings.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 197. A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion at m/z = 182. Another significant fragmentation pathway would involve the cleavage of the acetyl group, leading to a base peak at m/z = 43 ([CH₃CO]⁺).
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the phenyl and pyridine rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of the required starting materials.[8]
The chosen strategy involves coupling 4-bromoacetophenone with 3-pyridylboronic acid.
Conceptual Workflow
Caption: Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions in aqueous media.[2]
Materials and Reagents:
-
4-Bromoacetophenone (1.0 mmol, 199.04 mg)
-
3-Pyridylboronic acid (1.2 mmol, 147.5 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.005 mmol, 1.1 mg, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Degassed Water (1.5 mL)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a sealable reaction tube or a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.005 mmol).[2]
-
Causality: Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center. Using an excess ensures the reaction proceeds to completion.[10] Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Solvent Addition: Add 1.5 mL of degassed water to the reaction vessel.[2]
-
Causality: Using water as a solvent is environmentally benign ("green chemistry"). Degassing the water (e.g., by sparging with nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Inerting the Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of the inert gas.
-
Causality: This step is crucial for the self-validation of the protocol. The exclusion of oxygen prevents both the degradation of the catalyst and potential oxidative side reactions, ensuring reproducibility and high yield.[11]
-
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[2]
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the 4-bromoacetophenone spot is no longer visible.
-
Self-Validation: TLC provides a real-time check on the reaction's progress, preventing premature workup or unnecessary heating.
-
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (15 mL) and then with brine (15 mL).
-
Causality: The water wash removes the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to afford the pure 1-(4-(Pyridin-3-yl)phenyl)ethanone.[2]
-
Self-Validation: The final purity of the compound should be confirmed by NMR spectroscopy and compared against the expected spectral data.
-
Applications in Research and Drug Discovery
The true value of 1-(4-(Pyridin-3-yl)phenyl)ethanone lies in its utility as a versatile chemical scaffold. The ketone and pyridine functionalities are gateways to a diverse range of derivatives, allowing for the systematic exploration of chemical space in drug discovery programs.
Caption: Derivatization potential of the core scaffold.
-
Synthesis of Kinase Inhibitors: The pyridine and phenyl rings are common features in many kinase inhibitors, which often bind to the ATP pocket of the enzyme. This scaffold can be elaborated to target kinases involved in cell signaling pathways relevant to cancer and other diseases.
-
Development of COX-2 Inhibitors: As a structural analog of key intermediates for selective COX-2 inhibitors like Etoricoxib, this compound serves as a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.[2]
-
Materials Science: The rigid biaryl structure and the presence of the polar ketone and pyridine groups make this molecule a candidate for incorporation into polymers, metal-organic frameworks (MOFs), or other functional materials with specific electronic or binding properties.
Safety and Handling
1-(4-(Pyridin-3-yl)phenyl)ethanone must be handled with appropriate care in a laboratory setting.
-
Hazard Statements: According to supplier safety data, the compound is associated with the following hazards: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4][5]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
First Aid: In case of skin contact, wash off immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]
References
-
Supporting Information for [Title of paper, if available]. (n.d.). Retrieved January 2, 2026, from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]
-
Xia, Y., Cai, J., Huang, H., & Deng, G.-J. (2017). Supporting Information: Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. The Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Retrieved January 2, 2026, from [Link]
-
Al-Masri, H. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 286-300. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 2, 2026, from [Link]
-
Asnan, H. H. M., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)- N2O2 Catalyst. Retrieved from [Link]
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Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone. Retrieved January 2, 2026, from [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved January 2, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 2, 2026, from [Link]
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Cele, Z. E., & Gammon, D. W. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1143. Retrieved from [Link]
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